2-Chloro-3-(fluoromethyl)quinoline
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Overview
Description
2-Chloro-3-(fluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science
Mechanism of Action
Target of Action
Quinolines and their derivatives, including fluoroquinolines, have been known to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Therefore, it’s plausible that 2-Chloro-3-(fluoromethyl)quinoline may interact with similar targets.
Mode of Action
Quinolines generally interact with their targets through various mechanisms, often involving the formation of complexes with enzymes or other proteins, thereby inhibiting their function
Biochemical Pathways
For instance, quinolines have been known to interfere with DNA synthesis in bacteria, thereby exhibiting antibacterial activity .
Result of Action
Given the known biological activities of quinolines, it’s likely that this compound could have significant effects at the molecular and cellular level, potentially inhibiting the growth of bacteria or other microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(fluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack reaction, where acetanilides are converted into 2-chloroquinoline derivatives using Vilsmeier’s reagent (phosphoryl chloride and dimethylformamide) in good yields . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(fluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, piperidine, and triethylamine are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted quinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Scientific Research Applications
2-Chloro-3-(fluoromethyl)quinoline has diverse applications in scientific research:
Comparison with Similar Compounds
2-Chloroquinoline: Lacks the fluoromethyl group, resulting in different reactivity and biological activity.
3-Fluoromethylquinoline: Lacks the chlorine atom, affecting its chemical properties and applications.
2-Chloro-3-(trifluoromethyl)quinoline: Contains a trifluoromethyl group instead of a fluoromethyl group, leading to enhanced stability and different biological activities.
Uniqueness: 2-Chloro-3-(fluoromethyl)quinoline is unique due to the combined presence of chlorine and fluoromethyl groups, which impart distinct chemical reactivity and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-3-(fluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYBHXKPIKLPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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